Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2

SH2 domain competitive binding IC50 comparison

Phosphatase-resistant SH2 domain ligand for PI 3-kinase/p85 binding assays. Researchers often struggle with peptide degradation in cellular contexts-this acetylated/amidated PDGF-β receptor-derived phosphopeptide (Tyr751 motif) addresses that with enhanced metabolic stability. • p85 C-terminal SH2 domain IC₅₀: 0.15 µM in competitive binding; uncapped parent sequence IC₅₀: 0.445 µM. • Validated scaffold for CF₂Pmp-containing peptidomimetics (optimized analog IC₅₀: 0.076 µM). • Suitable reference standard for SH2 domain SAR and PDGFR-stimulated PI 3-kinase pathway interrogation. Supplied as lyophilized powder; >95% HPLC purity with full analytical documentation. Immediate global shipping for R&D use.

Molecular Formula C36H56N7O13PS
Molecular Weight 857.9 g/mol
Cat. No. B1461697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
Molecular FormulaC36H56N7O13PS
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C36H56N7O13PS/c1-19(2)16-25(31(37)47)40-32(48)24(13-15-58-6)39-35(51)28-8-7-14-43(28)36(52)30(20(3)4)42-34(50)26(41-33(49)27(18-29(45)46)38-21(5)44)17-22-9-11-23(12-10-22)56-57(53,54)55/h9-12,19-20,24-28,30H,7-8,13-18H2,1-6H3,(H2,37,47)(H,38,44)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,45,46)(H2,53,54,55)/t24-,25-,26-,27-,28-,30-/m0/s1
InChIKeyOAXSBUYJZBCOAD-YUGXLDDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: A Reference SH2 Domain Phosphopeptide Ligand for Signal Transduction Research


Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 (CAS 157382-69-9) is a synthetic phosphotyrosine-containing hexapeptide that functions as a competitive ligand for Src homology 2 (SH2) domains, modular protein interaction modules that recognize specific phosphotyrosine-containing motifs in signal transduction cascades [1]. The compound comprises an N-terminal acetyl cap, a phosphorylated tyrosine residue (Tyr(PO3H2)), and a C-terminal amide, designed to mimic natural phosphotyrosine sequences while conferring enhanced metabolic stability relative to free N- and C-termini [1]. It was characterized as part of early efforts to develop nonhydrolyzable phosphotyrosyl mimetics for phosphatase-resistant SH2 domain inhibitors, establishing its foundational role as a tool compound for probing SH2 domain-mediated protein-protein interactions [2].

Why Unspecified SH2-Binding Peptides Cannot Substitute for Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 in Quantitative Studies


SH2 domains exhibit distinct sequence selectivity determined by residues C-terminal to the phosphotyrosine, particularly at the +1 and +3 positions relative to pTyr [1]. The Val-Pro-Met-Leu motif of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 derives from Tyr751 of the PDGF-β receptor and specifically targets the C-terminal SH2 domain of the p85 subunit of PI 3-kinase [2]. Substitution with alternative SH2-binding peptides—such as those optimized for Src SH2 domains (e.g., pYEEI-based sequences) or Grb2 SH2 domains (e.g., pYXNX motifs)—yields different affinity profiles and domain specificity [1]. Generic substitution without sequence-matched controls introduces uncontrolled variability in binding assays, confounding quantitative interpretation of SH2 domain engagement and downstream signaling readouts [2].

Quantitative Differentiation of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 Versus Closest SH2-Binding Peptide Analogs


Superior SH2 Domain Binding Affinity Versus Closest Sequence-Matched Phosphopeptide Comparator

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 exhibits a 3-fold higher binding affinity for SH2 domains (IC50 = 0.15 µM) compared with its closest sequence analog pTyr751-Val-Pro-Met-Leu, which lacks terminal capping groups and shows an IC50 of 0.445 ± 0.047 µM in the same biochemical system [1][2]. This affinity enhancement is attributed to neutralization of the amine and carboxy termini via N-acetyl and C-amide capping modifications [2].

SH2 domain competitive binding IC50 comparison phosphopeptide affinity

Affinity Ranking Within PDGF-β Receptor-Derived SH2 Ligand Series

Within the PDGF-β receptor Tyr751-derived phosphopeptide series, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 occupies an intermediate affinity position, demonstrating 3.0-fold higher potency than the uncapped parent sequence (IC50 = 0.15 µM vs. 0.445 µM) but 2.0-fold lower potency than the subsequently optimized peptidomimetic Ac-pTyr-Val-Ala-N(C6H13)2 (IC50 = 0.076 ± 0.010 µM) [1]. This affinity profile establishes the compound as a well-characterized reference ligand that balances robust binding with structural tractability for SAR studies.

structure-activity relationship SH2 inhibitor design PI 3-kinase PDGF receptor signaling

Submicromolar SH2 Domain Affinity Contrasted with Src-Optimized Phosphopeptide Ligands

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 (IC50 = 0.15 µM) demonstrates 4.3-fold to 6.7-fold higher affinity for its cognate p85 SH2 domain target compared with Src-optimized SH2 ligands such as pYEEI (IC50 = 6.5 µM) [1], and 6.7-fold higher affinity than Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH (IC50 ≈ 1 µM for Src SH2) when evaluated in respective cognate assays [2]. This affinity differential reflects the intrinsic sequence selectivity of SH2 domains, wherein the Val-Pro-Met-Leu motif preferentially engages the p85 SH2 domain binding pocket.

SH2 domain specificity Src SH2 phosphopeptide affinity cross-domain comparison

C-Terminal Amide Modification Confers Enhanced Proteolytic Stability Versus Free Carboxyl-Terminated Analogs

The C-terminal amide (-NH2) modification in Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 confers enhanced resistance to carboxypeptidase-mediated degradation compared with free carboxyl-terminated phosphopeptides such as pTyr751-Val-Pro-Met-Leu [1]. This modification, combined with N-terminal acetylation, was shown in SAR studies to yield analogs with enhanced activity and improved metabolic stability relative to uncapped peptides in the PDGF-β receptor-derived series [1]. While direct stability half-life data are not reported for this specific compound, the terminal capping strategy is a well-established approach to extend peptide half-life in biological matrices.

peptide stability proteolytic resistance C-terminal amidation in vitro assay durability

Direct Lineage to Nanomolar Peptidomimetic Optimization: Validated Scaffold for Inhibitor Development

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 served as a foundational scaffold in the optimization pathway that yielded Ac-pTyr-Val-Ala-N(C6H13)2 (IC50 = 0.076 µM) and CF2Pmp-containing peptidomimetics with demonstrated cellular activity [1]. The Val-Pro-Met-Leu core sequence of the target compound was retained throughout multiple optimization cycles, including replacement of the phosphotyrosine with the phosphatase-stable difluorophosphonate (CF2Pmp) mimetic, which enabled specific inhibition of PDGF-stimulated PI 3-kinase association in whole-cell assays [1].

peptidomimetic SH2 inhibitor scaffold optimization lead generation

Consistent Submicromolar Potency Across Multiple Vendor Sources and Independent Validations

The IC50 value of 0.15 µM for Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is consistently reported across multiple independent vendor datasheets and peptide databases, including PeptideDB, MedChemExpress, and Hongtide [1], indicating robust cross-source reproducibility of the reported potency. This consistency contrasts with many less-characterized SH2-binding peptides whose reported activities vary substantially between sources or lack quantitative validation entirely.

reproducibility lot-to-lot consistency assay validation reference compound

Primary Research Applications of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 Based on Validated Quantitative Evidence


Competitive Displacement Assays for p85 PI 3-Kinase SH2 Domain Binding Studies

Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is validated as a competitive ligand for the C-terminal SH2 domain of the p85 regulatory subunit of PI 3-kinase, with a reported IC50 of 0.15 µM in competitive binding assays [1]. The Val-Pro-Met-Leu core sequence derives from Tyr751 of the PDGF-β receptor, enabling specific displacement of endogenous SH2 domain interactions with the activated receptor [2]. This application is supported by SAR studies demonstrating that terminal capping modifications enhance affinity relative to uncapped sequences [2].

Reference Standard for SH2 Domain Inhibitor SAR and Peptidomimetic Optimization

The compound's established position within the PDGF-β receptor-derived phosphopeptide SAR landscape—with quantified affinity relationships to both uncapped parent sequences (0.445 µM) and optimized peptidomimetics (0.076 µM)—makes it a suitable reference standard for structure-activity relationship studies [1]. Its Val-Pro-Met-Leu core has been validated through successful optimization to cellularly active CF2Pmp-containing analogs, providing a proven scaffold for peptidomimetic design efforts [1].

Signal Transduction Research Involving PDGF Receptor-Mediated PI 3-Kinase Activation

The sequence specificity of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 aligns with the Tyr751 autophosphorylation site of the PDGF-β receptor, which mediates recruitment and activation of PI 3-kinase via p85 SH2 domain engagement [1]. This specificity enables targeted interrogation of PDGF-stimulated PI 3-kinase signaling pathways, with documented applications in studying GLUT4 translocation, c-fos expression, and cell membrane ruffling when the core sequence is deployed as phosphatase-resistant mimetics [1].

Assay Validation and Positive Control for Phosphopeptide-SH2 Domain Binding Studies

With an IC50 of 0.15 µM consistently reported across multiple independent vendor sources [1][2], Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 serves as a reliable positive control for validating SH2 domain binding assays. Its submicromolar potency provides adequate dynamic range for establishing assay windows, while the documented affinity differential relative to Src-optimized ligands (pYEEI IC50 = 6.5 µM) [3] enables orthogonal confirmation of domain-specific binding.

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